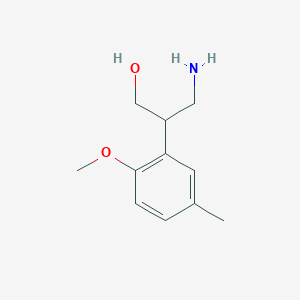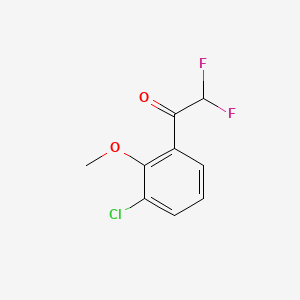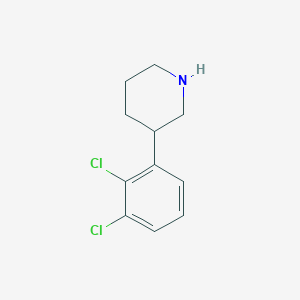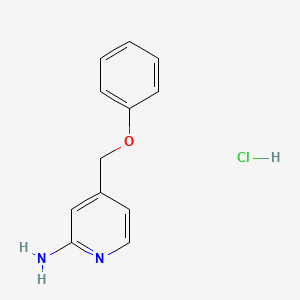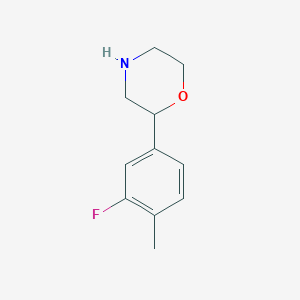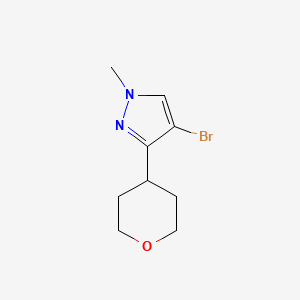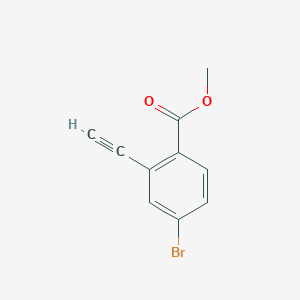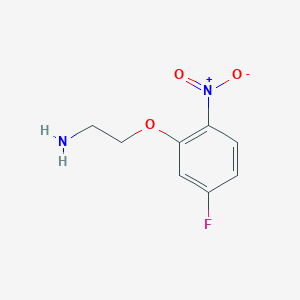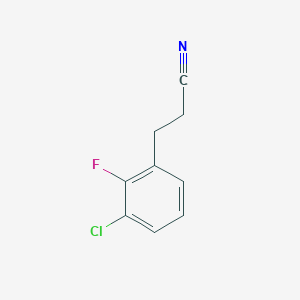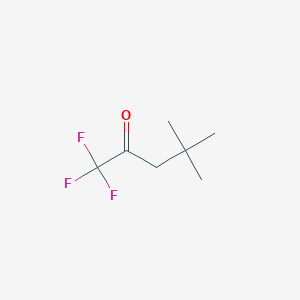
1,1,1-Trifluoro-4,4-dimethylpentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-4,4-dimethylpentan-2-one is a fluorinated organic compound with the molecular formula C7H11F3O. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentan-2-one backbone. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with isobutylene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1-Trifluoro-4,4-dimethylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,1,1-trifluoro-4,4-dimethylpentan-2-one exerts its effects is primarily through its interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug design. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated ketone with similar chemical properties.
1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride: A related compound with an amine group instead of a ketone.
Uniqueness: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one is unique due to its specific structural features, such as the presence of both trifluoromethyl and dimethyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H11F3O |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
1,1,1-trifluoro-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H11F3O/c1-6(2,3)4-5(11)7(8,9)10/h4H2,1-3H3 |
InChIキー |
MTOWKBREJSZSDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


